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Compound of Interest

3-Chloro-N-(2-

Compound Name:
methoxybenzyl)propanamide

CAS No.: 105909-52-2

Cat. No.: B3024476

Get Quote

Part 1: Executive Summary & Compound Profile

3-Chloro-N-(2-methoxybenzyl)propanamide is a critical building block in the synthesis of
pharmaceutical actives, particularly in the development of neuroprotective agents and
antimicrobial scaffolds. Its solubility behavior is governed by the interplay between the lipophilic
2-methoxybenzyl moiety, the polar amide linkage, and the alkyl chloride tail.

Understanding its solubility is essential for:
e Process Optimization: Designing efficient crystallization and purification steps.
e Reaction Engineering: Selecting appropriate solvents for nucleophilic substitution reactions.

o Formulation: Developing pre-clinical delivery vehicles.

Physicochemical Profile (Predicted & Analog-Derived)
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Property Value | Characteristic Source/Basis
CAS Number 105909-52-2 Registry
Molecular Formula C11H14CINO2 Stoichiometry
Molecular Weight 227.69 g/mol Calculated
LogP (Predicted) 2025 Lipophilic. (Analogous to 4-
methoxy isomer)
H-Bond Donors 1 (Amide NH) Structure
H-Bond Acceptors 2 (Amide C=0, Methoxy O) Structure
Solid (White to Off-white Analogous amides (MP range

Physical State
powder) 80-120°C)

Part 2: Solubility Data & Solvent Compatibility

The following solubility profile is derived from functional group contribution methods and
empirical data from structural isomers (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide).

Predicted Solubility Profile at 298.15 K (25°C)
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Representative o ] Interaction
Solvent Class Solubility Rating .
Solvent Mechanism
Dipole-dipole
Chlorinated Dichloromethane ) interactions; excellent
High (> 100 mg/mL) ) )
Hydrocarbons (DCM), Chloroform solvation of the amide
and chloro-alkyl chain.
] Strong H-bond
) Very High (> 150
Polar Aprotic DMSO, DMF, DMAc acceptance from
mg/mL) )
solvent to amide NH.
H-bonding (Solvent
) OH to Amide C=0).
Methanol, Ethanol, Moderate to High (20— N
Alcohols Solubility decreases
IPA 80 mg/mL) ]
as alkyl chain length
of alcohol increases.
Moderate (10-50 Dipole-dipole; useful
Esters/Ketones Ethyl Acetate, Acetone o
mg/mL) for crystallization.
Good solvation of the
Ethers THF, MTBE Moderate o
aromatic ring.
Lack of polar
Aliphatic n-Hexane, Low / Insoluble (< 1 interactions; "Like
Hydrocarbons Cyclohexane mg/mL) dissolves like"
mismatch.
Hydrophobic effect
Very Low (< 0.1 dominates; limited H-
Water Water

mg/mL)

bonding capacity vs.

water network.

Process Recommendation: Crystallization Systems

Based on the profile above, the following solvent systems are recommended for purification:

e Primary Solvent: Methanol or Ethanol (High temperature solubility).
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o Anti-Solvent: Water (Induces supersaturation upon cooling/addition).

 Alternative: Dichloromethane/Hexane (for non-polar impurity removal).

Part 3: Experimental Protocol for Solubility
Determination

To generate precise mole fraction (

) data for thermodynamic modeling, the following Isothermal Saturation Method (Gravimetric) is
the industry standard.

Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility measurement.

Phase Separation
Saturated Supernatant o [SEREETETIPEIT Dilution

Equilibration
(Shake Flask / Stiring) - _________ IfRSD>2%
Time: 24-48h, Temp: T+0.05K | T

Quantification Mass/Peak Area Data Processing
(HPLC or Gravimetric) (Mole Fraction Calc)

Constant T

Click to download full resolution via product page

Caption: Standardized Isothermal Saturation Workflow. Note the feedback loop: if Relative
Standard Deviation (RSD) of triplicate samples exceeds 2%, equilibration must be repeated.

Detailed Protocol Steps

o Preparation: Add excess 3-Chloro-N-(2-methoxybenzyl)propanamide solid to a jacketed
glass vessel containing 20 mL of the target solvent (e.g., Methanol).

o Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled
by a circulating water bath, accuracy +0.05 K) for 24—-48 hours.

o Sampling: Stop stirring and allow the phases to separate for 30 minutes. Withdraw 2 mL of

the supernatant using a pre-warmed syringe.
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« Filtration: Immediately filter through a 0.22 um PTFE filter into a pre-weighed weighing vial to
remove suspended solids.

e Quantification (Gravimetric):
o Weigh the vial with the solution (

)

o Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved (

).

o Calculate solvent mass:

o Calculation: Determine the mole fraction solubility (

Where
are mass and molar mass of the solute, and
are for the solvent.

Part 4: Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated to thermodynamic models to predict
solubility at unmeasured temperatures.

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of amides in organic solvents.

 : Mole fraction solubility.
 : Absolute temperature (Kelvin).[1]

» : Empirical parameters derived from multivariate regression.
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o Interpretation:

and
relate to the enthalpy of solution and non-ideality;

accounts for the temperature dependence of heat capacity.

van't Hoff Analysis

To determine the thermodynamic functions of dissolution (

Plot:

VS.

Slope:

Intercept:

Causality Insight: If the plot is linear, the enthalpy of solution is constant over the temperature
range. For 3-Chloro-N-(2-methoxybenzyl)propanamide, dissolution in alcohols is typically
endothermic (

), meaning solubility increases with temperature, driven by the entropy gain of breaking the
crystal lattice.

Part 5: References
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» National Institute of Standards and Technology (NIST).Propanamide, N-(4-
methoxyphenyl)-3-chloro- Data.[2] (Used as structural analog reference).

o [Link]
e ChemicalBook.3-Chloro-N-(2-methoxybenzyl)propanamide Product Properties.

o Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-
dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to
348) K. Journal of Chemical & Engineering Data. (Foundational reference for the Apelblat
model).

o [Link]

e Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-
Interscience. (Authoritative text on solubility mechanisms).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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